molecular formula C11H14O2 B179342 2-Isopropyl-6-methylbenzoic acid CAS No. 220847-57-4

2-Isopropyl-6-methylbenzoic acid

Cat. No.: B179342
CAS No.: 220847-57-4
M. Wt: 178.23 g/mol
InChI Key: WONVHNWCIYFHPU-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, characterized by the presence of an isopropyl group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the desired benzoic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use catalysts and controlled reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Isopropyl-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylbenzoic acid
  • 6-Methylbenzoic acid
  • 2-Methylbenzoic acid

Uniqueness

2-Isopropyl-6-methylbenzoic acid is unique due to the presence of both isopropyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-methyl-6-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONVHNWCIYFHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL pressure bottle was charged with 2-(1-methylethyl)-6-methyliodobenzene (25.2 mmol, 6.55 g), Pd(OAc)2 (1.2 mmol, 280 mg) and dppp (1.2 mmol, 520 mg). Then, the flask was closed with a septumn and evacuated three times with argon. Then, acetonitrile (96 mL), triethylamine (188.7 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added successively by the aid of syringe. Then, the rubber septum was replaced with teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black in 1 hr and was stirred for another 4 hr at this temperature. Then, the reaction mixture was cooled to room temperature, the pressure was released and the mixture was diluted with ether (200 mL) and 1.0N NaOH (10 mL). The acid was extracted into water (2×100 mL). The combined water extracts were neutralized with 1.0N HCl and the acid was extracted into ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution and dried over MgSO4. Filtration of the drying agent and removal of solvent under vacuum gave 2.8 g (62%) of a viscous yellow oil. HR MS: Obs. mass, 178.0996. Calcd. mass, 178.0994 (M+).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
520 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
26.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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